molecular formula C7H13NO B13636406 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole CAS No. 1215020-45-3

5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole

Cat. No.: B13636406
CAS No.: 1215020-45-3
M. Wt: 127.18 g/mol
InChI Key: MFNSQCYCPPFBFP-UHFFFAOYSA-N
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Description

Properties

CAS No.

1215020-45-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methoxy-3,3-dimethyl-2,4-dihydropyrrole

InChI

InChI=1S/C7H13NO/c1-7(2)4-6(9-3)8-5-7/h4-5H2,1-3H3

InChI Key

MFNSQCYCPPFBFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,2-dimethoxypropane with pyrrole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce 3,3-dimethyl-3,4-dihydro-2H-pyrrole .

Scientific Research Applications

5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methoxy-3,3-dimethyl-3,4-dihydro-2H-pyrrole
  • CAS Number : 5264-35-7
  • Molecular Formula: C₅H₉NO
  • Molecular Weight : 99.13 g/mol
  • Synonyms: 2-Methoxy-1-pyrroline, O-methylbutyrolactim .

Structural Features :
This compound is a five-membered, partially saturated pyrrole derivative with a methoxy group at position 5 and two methyl groups at position 2. The dihydro-2H-pyrrole scaffold introduces conformational flexibility, making it a versatile intermediate in organic synthesis.

Comparison with Structural Analogs

5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole

  • CAS Number : 116673-95-1
  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • Key Differences :
    • Substituent : A benzyl group replaces the methoxy group at position 3.
    • Physical Properties : White crystalline solid (melting point: 115–116°C), lower solubility in polar solvents compared to the methoxy analog .
    • Applications : Primarily used as a pharmaceutical intermediate, with reported roles in drug development for its structural rigidity and lipophilicity .

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

  • CAS Number : 480439-17-6
  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Key Differences: Substituent: A 4-methoxyphenyl group at position 5 introduces aromaticity and extended conjugation. Reactivity: Enhanced electron density due to the methoxyphenyl group may facilitate electrophilic substitution reactions.

5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole

  • IUPAC Name : 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole
  • Key Differences :
    • Substituent : A furyl group replaces the methoxy group, introducing a heteroaromatic ring.
    • Electronic Effects : The electron-rich furan moiety may alter reactivity in cycloaddition or nucleophilic substitution reactions .

5-(Methylthio)-3,4-dihydro-2H-pyrrole

  • Key Differences :
    • Substituent : A methylthio (-SMe) group replaces the methoxy (-OMe) group.
    • Reactivity : The sulfur atom increases nucleophilicity, making it more reactive in alkylation or oxidation reactions. Used in synthesizing benzothiazine derivatives alongside the methoxy analog .

Comparative Analysis Table

Property 5-Methoxy-3,3-dimethyl-2H-pyrrole 5-Benzyl-3,3-dimethyl-2H-pyrrole 5-(4-Methoxyphenyl)-2H-pyrrole 5-(Methylthio)-2H-pyrrole
Molecular Formula C₅H₉NO C₁₃H₁₇N C₁₁H₁₃NO C₅H₉NS
Molecular Weight (g/mol) 99.13 187.28 175.23 115.19
Substituent -OMe, -CH₃ (x2) -Benzyl, -CH₃ (x2) -4-Methoxyphenyl -SMe
Boiling Point Not reported 81–82°C (0.1 Torr) Not reported Not reported
Applications Spin-trapping agents, intermediates Drug research Agrochemicals (hypothetical) Benzothiazine synthesis
Safety Flammable (GHS H225) Limited data Limited data Likely toxic (S-containing)

Key Research Findings

Reactivity in Cyclization Reactions :

  • The methoxy analog reacts with sulfones to form benzothiazines, while the methylthio homolog accelerates reaction rates due to sulfur’s electron-donating effects .
  • The benzyl derivative’s bulkiness reduces steric accessibility, limiting its utility in intramolecular cyclizations .

Biological Activity :

  • Methoxy-substituted pyrrolines show moderate antibacterial activity against Staphylococcus aureus, whereas benzyl derivatives exhibit enhanced antifungal properties due to increased hydrophobicity .

Synthetic Flexibility :

  • The methoxy group’s polarity facilitates purification via chromatography, while the furyl and phenyl analogs require specialized techniques like recrystallization .

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